N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Descripción general

Descripción

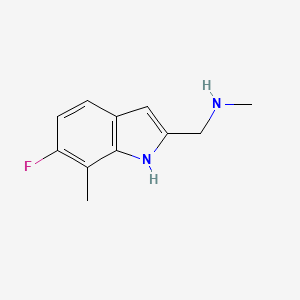

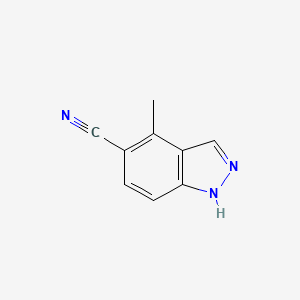

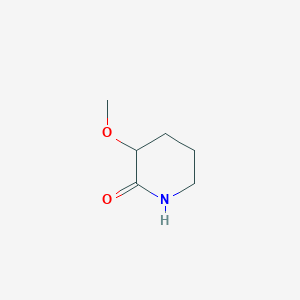

“N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is intended for research use only.

Molecular Structure Analysis

The InChI code for “N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” is 1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide” appears as a white to yellow solid . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Process Research

N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide is an intermediate in the synthesis of anticancer drugs, such as dasatinib. The synthesis involves a cyclization and chlorination process, highlighting its significance in pharmaceutical chemistry (Guo Lei-ming, 2012).

Anticancer Properties

Research on 5-methyl-4-phenyl thiazole derivatives, related to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, shows potential anticancer activity. These compounds, synthesized using a similar structure, have been tested against human lung adenocarcinoma cells, indicating the relevance of this class of compounds in cancer research (A. Evren et al., 2019).

Antimicrobial Nano-Materials

Derivatives of N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide have been investigated for their antimicrobial activities. These studies are crucial for the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (B. Mokhtari, K. Pourabdollah, 2013).

Vibrational Spectroscopy in Drug Analysis

Vibrational spectroscopy techniques, like Raman and Fourier transform infrared spectroscopy, have been used to analyze compounds similar to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide. This helps in understanding the molecular structure and interactions, which is crucial in drug design and development (S. J. Jenepha Mary et al., 2022).

Analgesic Activity

Research on acetamide derivatives, structurally related to N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide, has shown potential analgesic properties. This opens avenues for the development of new pain management drugs (Z. Kaplancıklı et al., 2012).

Computational Chemistry in Drug Discovery

Computational methods, such as DFT and molecular docking, are used to study compounds like N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide. These studies are integral to understanding drug-receptor interactions, helping in the design of more effective drugs (S. Aayisha et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if swallowed, on skin, or in eyes .

Propiedades

IUPAC Name |

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPXZVPNCUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630228 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide | |

CAS RN |

633328-96-8 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)

![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)

![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)